molecular formula C21H19ClFN3O2 B2699418 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide CAS No. 946320-98-5

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide

Cat. No. B2699418
M. Wt: 399.85
InChI Key: POJCPTRFQOHZSX-UHFFFAOYSA-N
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Description

The compound “4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide” is a complex organic molecule. It contains several functional groups, including a pyridazine ring, a chlorophenyl group, a fluoromethylphenyl group, and a butanamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridazine ring, followed by the introduction of the phenyl groups and the butanamide group. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the phenyl groups, and the butanamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyridazine ring might undergo reactions typical of heterocyclic compounds, while the phenyl groups might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Anticonvulsant and Neuropharmacological Applications

Studies on compounds with similar structures to the query compound have shown significant neuropharmacological and anticonvulsant activities. For instance, compounds like progabide, which share a similar pharmacophore, have been evaluated for their GABA receptor agonist properties, demonstrating broad spectrum anticonvulsant activities against seizures of various origins without significant sedative effects (Worms et al., 1982). This suggests that the compound may have potential applications in the development of new antiepileptic drugs with minimal side effects.

Antimicrobial and Antifungal Activities

Chemical derivatives structurally related to the specified compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, heterocyclic compounds synthesized from reactions involving chlorophenyl and fluorophenyl groups have demonstrated activity against various bacteria and fungi (Sayed et al., 2003). This highlights the potential of such compounds in the development of new antimicrobial agents.

Anticancer and Antiangiogenic Properties

Pyridazinone derivatives, similar to the query compound, have been synthesized and characterized for their biological activities, showing promising results as anticancer, antiangiogenic, and antioxidant agents. Compounds with chloro and fluoro substitutions have inhibited the viability of various human cancer cell lines and exhibited potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression (Kamble et al., 2015). This suggests a potential research application of the query compound in cancer treatment and the study of tumor progression.

Synthesis of Heterocyclic Compounds with Biological Activity

The ability to synthesize novel heterocyclic compounds from precursors containing chlorophenyl and fluorophenyl groups has been explored, leading to the development of compounds with expected biological activity. These synthetic approaches have yielded compounds with diverse therapeutic potentials, including antimicrobial, antifungal, and anticancer activities (Sallam et al., 2021). This underscores the importance of such compounds in drug discovery and the development of new therapeutics.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a drug, its safety profile would be determined by factors such as its toxicity, side effects, and interactions with other drugs .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it were a drug, future research might focus on optimizing its synthesis, improving its safety profile, or exploring new therapeutic applications .

properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c1-14-4-9-17(13-18(14)23)24-20(27)3-2-12-26-21(28)11-10-19(25-26)15-5-7-16(22)8-6-15/h4-11,13H,2-3,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJCPTRFQOHZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide

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